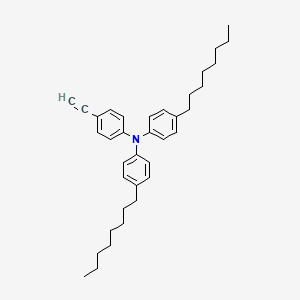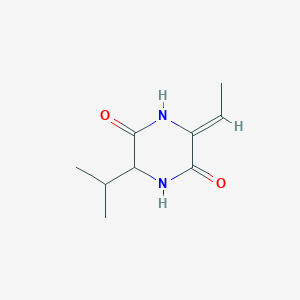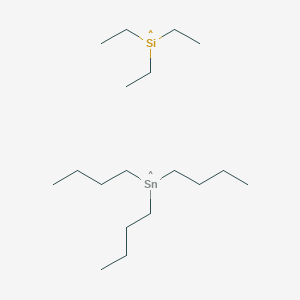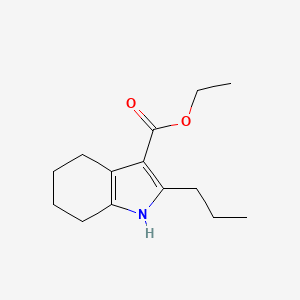
4-Octylquinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Octylquinolin-2(1H)-one is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The compound’s structure consists of a quinoline core with an octyl group attached at the 4-position and a keto group at the 2-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Octylquinolin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-octylaniline and 2-chloroquinoline.
Condensation Reaction: The 4-octylaniline undergoes a condensation reaction with 2-chloroquinoline in the presence of a base, such as potassium carbonate, to form the desired product.
Cyclization: The intermediate product undergoes cyclization under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: Utilizing batch reactors for controlled reaction conditions.
Purification: Employing purification techniques such as recrystallization or chromatography to isolate the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-Octylquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 4-octylquinolin-2-ol.
Substitution: The compound can undergo substitution reactions at the quinoline ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions include quinoline N-oxide derivatives, 4-octylquinolin-2-ol, and various substituted quinoline derivatives.
Applications De Recherche Scientifique
4-Octylquinolin-2(1H)-one has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and pharmaceuticals.
Biological Studies: It is used in biological assays to study enzyme inhibition and receptor binding.
Mécanisme D'action
The mechanism of action of 4-Octylquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may:
Inhibit Enzymes: Act as an enzyme inhibitor by binding to the active site and preventing substrate access.
Modulate Receptors: Bind to receptors and modulate their activity, affecting cellular signaling pathways.
Induce Apoptosis: Trigger apoptosis in cancer cells through the activation of caspases and other apoptotic proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Butylquinolin-2(1H)-one: Similar structure with a butyl group instead of an octyl group.
4-Phenylquinolin-2(1H)-one: Contains a phenyl group at the 4-position.
4-Methylquinolin-2(1H)-one: Features a methyl group at the 4-position.
Uniqueness
4-Octylquinolin-2(1H)-one is unique due to its longer alkyl chain, which can influence its lipophilicity, biological activity, and interaction with molecular targets. The octyl group may enhance the compound’s ability to penetrate cell membranes and improve its pharmacokinetic properties.
Propriétés
Numéro CAS |
647836-54-2 |
|---|---|
Formule moléculaire |
C17H23NO |
Poids moléculaire |
257.37 g/mol |
Nom IUPAC |
4-octyl-1H-quinolin-2-one |
InChI |
InChI=1S/C17H23NO/c1-2-3-4-5-6-7-10-14-13-17(19)18-16-12-9-8-11-15(14)16/h8-9,11-13H,2-7,10H2,1H3,(H,18,19) |
Clé InChI |
XIDLRHYWJMOUFJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1=CC(=O)NC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[2-(2-Methoxyethoxy)ethoxy]ethyl undec-10-enoate](/img/structure/B12583576.png)

![Pyrrolidine, 2-[2-(3,4-dichlorophenoxy)-5-fluorophenyl]-](/img/structure/B12583594.png)
![1H-Benzimidazole, 2-(phenylmethyl)-5-[2-(4-phenyl-1-piperazinyl)ethyl]-](/img/structure/B12583598.png)
![Acetamide,N,N-diethyl-2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12583601.png)
![1-[2-Oxo-2-(thiophen-2-yl)ethyl]-4-phenylpyrimidin-1-ium bromide](/img/structure/B12583606.png)
![4-[3-(3-aminopropyl)-2-oxobenzimidazol-1-yl]-N-benzhydrylpiperidine-1-carbothioamide](/img/structure/B12583609.png)
![7-Methoxy-1,2,3,4-tetrahydro[1]benzofuro[2,3-c]pyridine](/img/structure/B12583619.png)
